8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine
CAS No.: 123811-36-9
Cat. No.: VC20811313
Molecular Formula: C15H15BrN6O
Molecular Weight: 375.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123811-36-9 |
|---|---|
| Molecular Formula | C15H15BrN6O |
| Molecular Weight | 375.22 g/mol |
| IUPAC Name | N-[3-[[8-bromo-6-(dimethylamino)purin-9-yl]methyl]phenyl]formamide |
| Standard InChI | InChI=1S/C15H15BrN6O/c1-21(2)13-12-14(18-8-17-13)22(15(16)20-12)7-10-4-3-5-11(6-10)19-9-23/h3-6,8-9H,7H2,1-2H3,(H,19,23) |
| Standard InChI Key | UBWFXCGBEINYPB-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=NC2=C1N=C(N2CC3=CC(=CC=C3)NC=O)Br |
| Canonical SMILES | CN(C)C1=NC=NC2=C1N=C(N2CC3=CC(=CC=C3)NC=O)Br |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine belongs to the purine family of heterocyclic compounds, which includes biologically important molecules like adenine and guanine found in DNA and RNA. This particular derivative contains several distinctive structural features that contribute to its unique chemical and biological profile. The compound is characterized by multiple functional groups strategically positioned around the purine core, creating a complex molecular architecture with specific binding capabilities.
The compound's chemical identity is defined by several standardized identifiers and fundamental properties, as detailed in Table 1. These properties form the foundation for understanding its behavior in both chemical and biological systems, providing essential information for researchers investigating its potential applications.
Table 1: Chemical Identifiers and Properties
| Property | Value |
|---|---|
| CAS Number | 123811-36-9 |
| Molecular Formula | C₁₅H₁₅BrN₆O |
| Molecular Weight | 375.22 g/mol |
| IUPAC Name | N-[3-[[8-bromo-6-(dimethylamino)purin-9-yl]methyl]phenyl]formamide |
| Synonyms | BDAFBP |
Structural Features and Characteristics
The molecular structure of 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine contains several key elements that define its chemical behavior and biological activity. The compound features a purine scaffold with three primary modifications at positions 6, 8, and 9 . Position 6 contains a dimethylamino group, which contributes electron density to the purine ring system. Position 8 features a bromine atom, which acts as an electron-withdrawing substituent, potentially enhancing metabolic stability and modifying the electronic distribution across the molecule. Position 9 bears a 3-formamidobenzyl group, which adds structural complexity and provides additional potential binding interactions through its formamide moiety.
These structural elements collectively influence the compound's physical properties, chemical reactivity, and most importantly, its ability to interact with biological targets such as the benzodiazepine receptor. The specific combination of these substituents creates a unique electronic and steric profile that enables high-affinity binding to its target receptor, as evidenced by pharmacological studies.
Synthesis and Preparation
Key Synthetic Considerations
Biological Activity Profile
Benzodiazepine Receptor Binding
The most noteworthy biological property of 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine is its potent binding affinity for the benzodiazepine receptor (BZR) in rat brain tissue . Experimental data reveals that this compound demonstrates remarkable binding potency, with an IC50 value of 0.011 microM, making it nearly as active as diazepam, a well-established benzodiazepine drug .
This high affinity represents a significant achievement in the development of benzodiazepine receptor ligands, as the compound shows approximately 1000-fold higher activity than its parent molecule, 9-benzyl-6-(dimethylamino)-9H-purine . This dramatic enhancement in binding affinity underscores the critical importance of both the 8-bromo substituent and the 3-formamido group on the benzyl moiety for optimal interaction with the benzodiazepine receptor.
Structure-Activity Relationships
The development of 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine as part of a series of 8-substituted analogues has revealed important structure-activity relationships for benzodiazepine receptor binding. The research indicates that specific structural features play crucial roles in determining receptor affinity:
These structure-activity insights provide valuable guidance for the design of related compounds with potentially enhanced or modified properties. The dramatic improvement in binding affinity achieved through these specific structural modifications demonstrates the power of rational medicinal chemistry approaches in developing receptor-targeted compounds.
Related Compounds and Derivatives
Structural Analogues
Several structurally related compounds have been reported in the literature, forming part of the broader investigation into purine-based benzodiazepine receptor ligands. These include:
-
9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine - the parent compound from which the series was derived
-
6-Dimethylamino-8-bromo-9-(3-aminobenzyl)-9H-purine - a related derivative with an amino group instead of a formamido group
-
8-bromo-6-(dimethylamino)-9-(3-nitrobenzyl)-9H-purine - featuring a nitro group in place of the formamido group
These analogues represent variations in the substituent pattern that provide insight into the structural requirements for benzodiazepine receptor binding. The comparative analysis of these compounds has contributed significantly to the understanding of structure-activity relationships in this chemical series.
Comparative Properties
Among the various analogues studied, 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine stands out as having the most potent benzodiazepine receptor binding activity. The specific combination of the 8-bromo substituent and the 3-formamido group on the benzyl moiety creates an optimal arrangement for receptor interaction, resulting in binding affinity far superior to related compounds.
This comparative analysis underscores the critical importance of specific structural features for achieving high-affinity binding. The systematic exploration of structural variations has identified key molecular determinants of binding activity, providing valuable guidance for future drug design efforts targeting the benzodiazepine receptor.
Research Applications and Significance
Research Tool Value
Due to its high affinity and selectivity for benzodiazepine receptors, 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine serves as a valuable research tool for studying these important neurological targets. The compound can be utilized in various research applications, including:
-
Receptor labeling and binding studies to investigate benzodiazepine receptor distribution and density
-
Competitive binding assays to evaluate the affinity of novel compounds
-
Structure-based studies to elucidate the molecular determinants of receptor binding
As a high-affinity ligand with limited functional activity, the compound offers unique advantages for certain research applications where receptor occupancy needs to be achieved without triggering significant downstream signaling effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume